2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2S and its molecular weight is 256.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications
Mode of Action
As an imidazole derivative, it may interact with its targets in a manner similar to other imidazole-based compounds . .
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties, suggesting that this compound could potentially affect multiple pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, this compound could potentially have diverse effects
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact the action of this compound
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-3-4-10(2)11(7-9)8-15-12-13-5-6-14-12;/h3-4,7H,5-6,8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAZUUGJPORRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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